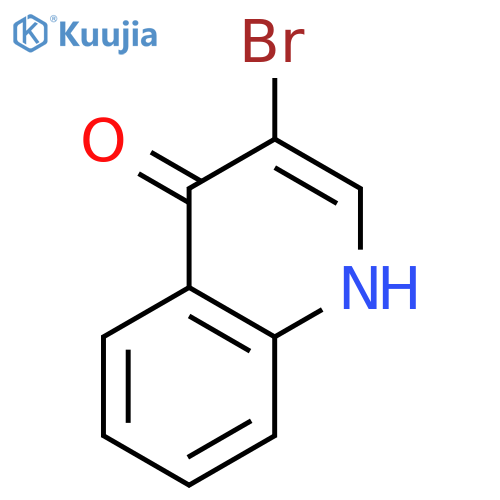Cas no 68158-36-1 (4(1H)-Quinolinone, 3-bromo-)
3-ブロモ-4(1H)-キノリノンは、有機合成化学において重要な中間体として広く利用されている化合物です。ブロモ基が導入されたキノリノン骨格は、医薬品や機能性材料の合成において高い反応性を示し、特にパラジウムカップリング反応などのクロスカップリング反応に適しています。この化合物の結晶性と安定性は、精製プロセスや取り扱いの容易さに寄与しており、高純度での供給が可能です。また、その特異的な電子特性は、有機エレクトロニクス材料や光機能性材料の開発において有用な前駆体としての応用が期待されています。

4(1H)-Quinolinone, 3-bromo- structure
商品名:4(1H)-Quinolinone, 3-bromo-
4(1H)-Quinolinone, 3-bromo- 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Quinolinone, 3-bromo-
- Z1269167050
- SB21336
- EN300-213833
- AC-907/25004862
- 3-bromoquinolin-4(1H)-one
- 3-Bromo-4-hydroxyquinoline, AldrichCPR
- 3-Bromo-4-quinolinol #
- AKOS002329430
- DTXSID00346697
- AKOS023556017
- AB3214
- MFCD00234483
- 3-bromo-1H-quinolin-4-one
- DTXCID30297769
- 3-Bromo-4-hydroxyquinoline
- AS-44695
- SCHEMBL20258216
- DB-410802
- 68158-36-1
- CS-0051431
- 804-050-1
- SCHEMBL1239223
- AF-753/00295028
- 3-Bromo-4(1H)-quinolinone
- SY042501
- 64965-47-5
- 3-bromoquinolin-4-ol
- DB-073558
- PCA96547
-
- インチ: InChI=1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12)
- InChIKey: NOJARSKUXYDSJA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 222.96328Da
- どういたいしつりょう: 222.96328Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 29.1Ų
4(1H)-Quinolinone, 3-bromo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM227082-1g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 1g |
$204 | 2021-08-04 | |
| Chemenu | CM227082-10g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 10g |
$405 | 2021-08-04 | |
| Alichem | A189008415-10g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 10g |
$528.23 | 2023-09-01 | |
| Alichem | A189008415-100g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 100g |
$2070.30 | 2023-09-01 | |
| Chemenu | CM227082-25g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 25g |
$727 | 2023-01-02 | |
| Chemenu | CM227082-10g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 10g |
$405 | 2023-01-02 | |
| Chemenu | CM227082-5g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 5g |
$311 | 2021-08-04 | |
| Chemenu | CM227082-1g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 1g |
$204 | 2023-01-02 | |
| Chemenu | CM227082-25g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 25g |
$727 | 2021-08-04 | |
| Chemenu | CM227082-5g |
3-Bromoquinolin-4(1H)-one |
68158-36-1 | 97% | 5g |
$311 | 2023-01-02 |
4(1H)-Quinolinone, 3-bromo- 関連文献
-
K. Schofield,T. Swain J. Chem. Soc. 1950 384
-
2. Solution phase, solid state and computational structural studies of the 2-aryl-3-bromoquinolin-4(1H)-one derivatives1Malose J. Mphahlele,Manuel A. Fernandes,Ahmed M. El-Nahas,Henrik Ottosson,Stephen M. Ndlovu,Happy M. Sithole,Bongumusa S. Dladla,Danita De Waal J. Chem. Soc. Perkin Trans. 2 2002 2159
-
Ritu,Sharvan Kumar,Parul Chauhan,Nidhi Jain Org. Biomol. Chem. 2021 19 4585
-
4. Cyclic amidines. Part III. 2-Acylamino-4-alkoxyquinolinesR. Hardman,M. W. Partridge J. Chem. Soc. 1955 510
68158-36-1 (4(1H)-Quinolinone, 3-bromo-) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 506-17-2(cis-Vaccenic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
